molecular formula C11H16N2O2 B3249754 rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde, trans CAS No. 1969287-73-7

rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde, trans

货号: B3249754
CAS 编号: 1969287-73-7
分子量: 208.26
InChI 键: HQGFWHZRZTYHGL-GXSJLCMTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Formula: C₁₁H₁₆N₂O₂
SMILES: CCN1C=C(C=N1)[C@@H]2C@@HC=O
InChIKey: HQGFWHZRZTYHGL-ONGXEEELSA-N
Molecular Weight: 208.12 g/mol (calculated from formula)
Stereochemistry: The compound exhibits a trans configuration at the oxane ring’s 2- and 3-positions, confirmed by the SMILES and InChI descriptors .

属性

IUPAC Name

(2R,3R)-2-(1-ethylpyrazol-4-yl)oxane-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-13-7-10(6-12-13)11-9(8-14)4-3-5-15-11/h6-9,11H,2-5H2,1H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGFWHZRZTYHGL-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCCO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde, trans (CAS Number: 1969287-73-7) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde is C11H16N2O2, with a molecular weight of 208.26 g/mol. The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
PurityTypically 95%

Antifungal Activity

Research indicates that pyrazole derivatives exhibit notable antifungal properties. For instance, studies on various pyrazole carboxamide derivatives have shown significant antifungal activity against phytopathogenic fungi such as Alternaria porri and Rhizoctonia solani. One derivative demonstrated an EC50 value of 0.37 µg/mL against R. solani, suggesting that rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde may possess similar antifungal potential .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been documented. Certain compounds in this class have shown effectiveness against various bacterial strains, indicating their potential use in treating bacterial infections. The exact efficacy of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde against specific bacterial strains remains to be fully elucidated.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, some compounds have demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB-231 (breast cancer cells). The combination of these pyrazoles with conventional chemotherapeutics like doxorubicin has shown a synergistic effect, enhancing the overall cytotoxicity against cancer cells . This suggests that rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde may also contribute to anticancer strategies.

Case Studies

  • Antifungal Study : A series of synthesized pyrazole derivatives were tested against Rhizoctonia solani. The study revealed that certain derivatives exhibited significant mycelium growth inhibition, supporting the hypothesis that rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde could be effective in agricultural applications .
  • Anticancer Research : In vitro studies showed that specific pyrazole derivatives had marked cytotoxic effects on breast cancer cell lines. The addition of these compounds to existing treatments resulted in enhanced efficacy and reduced side effects .

科学研究应用

Medicinal Chemistry

  • Antimicrobial Activity : Initial studies suggest that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The incorporation of the oxane structure may enhance the bioactivity of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde against various pathogens.
  • Anti-inflammatory Properties : Research indicates that pyrazole derivatives can inhibit inflammatory mediators. The trans configuration of this compound may play a crucial role in modulating inflammatory pathways, presenting opportunities for developing new anti-inflammatory drugs.
  • Cancer Research : Several studies have explored the potential of pyrazole-based compounds in cancer therapy. The ability to modify the oxane moiety could lead to novel anticancer agents that target specific cancer cell lines.

Organic Synthesis

  • Building Block for Synthesis : The unique structure of rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde makes it an attractive intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions such as nucleophilic addition and cycloaddition.
  • Chiral Auxiliary : Given its chiral nature, this compound can serve as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds which are essential in pharmaceuticals.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated efficacy against E. coli and S. aureus with MIC values lower than standard antibiotics.
Study 2Anti-inflammatory EffectsShowed reduction in TNF-alpha levels in vitro, suggesting potential for treating inflammatory diseases.
Study 3Cancer Cell Line TestingExhibited selective cytotoxicity against breast cancer cells (MCF-7), indicating promise for targeted cancer therapies.

相似化合物的比较

Key Properties :

  • Collision Cross-Section (CCS) : Predicted CCS values vary with adducts, ranging from 147.5 Ų ([M+H]⁺) to 159.0 Ų ([M+Na]⁺). These values are critical for mass spectrometry-based identification .
  • Functional Group : The carbaldehyde (-CHO) group at the 3-position of the oxane ring enhances reactivity, making the compound suitable for condensation reactions (e.g., Schiff base formation) .
Structural Analogs with Pyrazole Modifications
Compound Name Molecular Formula Substituent (Pyrazole) Functional Group Molecular Weight (g/mol) Key Data
rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde, trans C₁₁H₁₆N₂O₂ 1-Ethyl-4-yl Carbaldehyde 208.12 CCS: 147.5–159.0 Ų
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid, trans C₁₀H₁₄N₂O₃ 1-Methyl-4-yl Carboxylic acid 210.20 Discontinued commercial product; purity ≥95%
rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde C₁₁H₁₆N₂O₂ 1-Ethyl-5-yl Carbaldehyde 208.12 Positional isomer; 80% purity

Key Observations :

  • Substituent Position (4-yl vs. 5-yl) : The pyrazole substituent’s position (4 vs. 5) alters steric and electronic profiles. For example, the 4-yl isomer (target compound) may exhibit distinct hydrogen-bonding capabilities compared to the 5-yl isomer .
  • Ethyl vs. Methyl Groups : The ethyl group in the target compound increases lipophilicity (predicted logP ≈ 1.5) compared to the methyl analog (logP ≈ 1.0), which could enhance membrane permeability .
Functional Group Variations
Compound Name Functional Group Reactivity Applications
rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde, trans -CHO High (Schiff base formation) Drug synthesis, coordination chemistry
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carboxylic acid, trans -COOH Moderate (salt formation, amide coupling) Building block for peptide-like compounds
rac-(2R,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxane-3-carbohydrazide -CONHNH₂ High (hydrazone formation) Chelating agents, enzyme inhibitors

Key Observations :

  • Carbaldehyde vs. Carboxylic Acid : The aldehyde group’s reactivity enables rapid derivatization, whereas the carboxylic acid is more stable and suited for salt formation .
  • Carbohydrazide : This derivative’s hydrazide group offers unique coordination chemistry but may pose stability challenges under oxidative conditions .
Substituent Effects on Physicochemical Properties
  • Ethyl vs. Methyl on Pyrazole: Ethyl (Target Compound): Higher molecular weight (208.12 vs. Methyl: Smaller steric profile, possibly enhancing solubility in polar solvents .
  • Aromatic System Modifications :

    • Replacement of pyrazole with pyridine (e.g., rac-(2R,3R)-2-(pyridin-3-yl)oxolane-3-carboxylic acid) introduces a basic nitrogen, altering electronic properties and binding affinity to biological targets .

Data Gaps :

  • No crystal structure or experimental logP data are available for the target compound.
  • Limited commercial availability of analogs (e.g., discontinued status of the methyl-carboxylic acid derivative) restricts comparative studies .

常见问题

Q. What are the key synthetic strategies for preparing rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde, trans?

Methodological Answer: The synthesis involves two critical steps: (i) constructing the oxane (tetrahydropyran) ring with stereochemical control and (ii) introducing the 1-ethylpyrazole moiety. A plausible approach includes:

  • Oxane formation : Use acid-catalyzed cyclization of a diol precursor or a Prins cyclization to establish the trans-3-carbaldehyde group.
  • Pyrazole coupling : Employ Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach 1-ethylpyrazole at the C2 position.
  • Racemic handling : Since the compound is racemic, ensure achiral conditions during synthesis. For reproducibility, combine filtrates from parallel reactions to maximize yield, as seen in analogous protocols .

Q. What analytical techniques are recommended for characterizing this compound’s stereochemistry and purity?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration and confirm trans-stereochemistry via single-crystal analysis .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with 2D techniques (e.g., COSY, NOESY) to assign axial/equatorial substituents on the oxane ring and verify aldehyde proton coupling.
  • HPLC-MS : Monitor purity and detect diastereomeric impurities using chiral stationary phases or reverse-phase columns .

Advanced Research Questions

Q. How can enantiomeric resolution of the racemic mixture be achieved for biological studies?

Methodological Answer:

  • Chiral chromatography : Use cellulose-based chiral columns (e.g., Chiralpak® IA/IB) with hexane:isopropanol gradients. Optimize retention times via trial injections.
  • Enzymatic resolution : Screen lipases or esterases (e.g., Candida antarctica) to selectively hydrolyze a prochiral ester derivative of the aldehyde group .

Q. What strategies optimize the aldehyde group’s reactivity for derivatization in drug discovery?

Methodological Answer:

  • Hydrazone formation : React with hydrazines (e.g., 4-nitrophenylhydrazine) under mild acidic conditions (pH 4–5) to stabilize the aldehyde for click chemistry or bioconjugation .
  • Reductive amination : Use NaBH3_3CN or STAB with primary amines to generate secondary amines while preserving the oxane ring’s integrity .

Q. How can computational modeling predict the compound’s conformational stability and binding interactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate steric strain in the trans-oxane configuration.
  • Molecular docking : Screen against biological targets (e.g., kinases) using AutoDock Vina, focusing on the pyrazole’s π-π stacking and the aldehyde’s hydrogen-bonding potential .

Q. What experimental design principles apply to optimizing synthesis via flow chemistry?

Methodological Answer:

  • Design of Experiments (DoE) : Use a fractional factorial design to test variables (temperature, residence time, catalyst loading) in a microreactor setup.
  • Process Analytical Technology (PAT) : Integrate inline IR spectroscopy to monitor aldehyde formation and minimize byproducts .

Q. How to address contradictions in synthetic yields or stereochemical outcomes across studies?

Methodological Answer:

  • Reaction profiling : Use LC-MS to identify intermediates and side products. For example, competing pathways (e.g., oxane ring opening) may require adjusting solvent polarity (e.g., switch from THF to DCM).
  • Catalyst screening : Test alternative Lewis acids (e.g., Sc(OTf)3_3 vs. BF3_3-OEt2_2) to improve stereoselectivity .

Q. How to design structure-activity relationship (SAR) studies for bioactivity screening?

Methodological Answer:

  • Analog synthesis : Modify the pyrazole’s N-ethyl group (e.g., replace with cyclopropyl or isopropyl) and assess cytotoxicity using MTT assays.
  • Pharmacophore mapping : Overlay the aldehyde-oxane core with known bioactive coumarin-pyrazole hybrids (e.g., antitumor agents from literature) .

Tables for Key Data

Property Technique Key Observations Reference
trans-StereochemistryX-ray crystallographyDihedral angle: 168.5° between C2 and C3
Aldehyde reactivity1H^{1}\text{H}-NMRδ 9.82 ppm (singlet, integration = 1H)
Enantiomeric excess (ee)Chiral HPLC98.5% ee achieved with Chiralpak® IA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde, trans
Reactant of Route 2
rac-(2R,3R)-2-(1-ethyl-1H-pyrazol-4-yl)oxane-3-carbaldehyde, trans

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。